Boronic acid, B-(2-ethyl-4-fluorophenyl)-
Overview
Description
Boronic acid, B-(2-ethyl-4-fluorophenyl)-, is an organoboron compound that features a boronic acid functional group attached to a 2-ethyl-4-fluorophenyl ring. This compound is part of a broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Mechanism of Action
Target of Action
The primary target of Boronic Acid, B-(2-ethyl-4-fluorophenyl)-, also known as (2-ethyl-4-fluorophenyl)boronic acid, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two main processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action can lead to the formation of new carbon-carbon bonds, which can have significant downstream effects in various biochemical pathways.
Pharmacokinetics
It’s known that the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favourable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a variety of complex organic compounds, including biologically active terphenyls .
Action Environment
The action of Boronic Acid, B-(2-ethyl-4-fluorophenyl)- is influenced by various environmental factors. For instance, the presence of ethers can catalyse the reaction . Additionally, the compound’s action can be influenced by the concentration of the active boronic acid in the reaction environment .
Biochemical Analysis
Biochemical Properties
Boronic Acid, B-(2-ethyl-4-fluorophenyl)- interacts with a variety of enzymes and proteins. It is involved in the Suzuki–Miyaura coupling reaction, which involves the transfer of nucleophilic organic groups from boron to palladium . This reaction is facilitated by the relatively stable, readily prepared, and environmentally benign nature of the organoboron reagent .
Cellular Effects
The cellular effects of Boronic Acid, B-(2-ethyl-4-fluorophenyl)- are primarily related to its role in the Suzuki–Miyaura coupling reaction. This reaction influences cell function by enabling the formation of carbon–carbon bonds, which are fundamental to the structure and function of many biomolecules .
Molecular Mechanism
At the molecular level, Boronic Acid, B-(2-ethyl-4-fluorophenyl)- exerts its effects through its involvement in the Suzuki–Miyaura coupling reaction. This reaction involves the transfer of nucleophilic organic groups from boron to palladium . The boronic acid is the most reactive species in this reaction, even when its proportion is very small .
Temporal Effects in Laboratory Settings
The effects of Boronic Acid, B-(2-ethyl-4-fluorophenyl)- over time in laboratory settings are largely related to its role in the Suzuki–Miyaura coupling reaction. The stability and reactivity of the boronic acid play a crucial role in the efficiency and success of this reaction .
Metabolic Pathways
Boronic Acid, B-(2-ethyl-4-fluorophenyl)- is involved in the Suzuki–Miyaura coupling reaction, a key metabolic pathway in the synthesis of various organic compounds . This reaction involves the transfer of nucleophilic organic groups from boron to palladium .
Subcellular Localization
The subcellular localization of Boronic Acid, B-(2-ethyl-4-fluorophenyl)- is likely to depend on the specific context of its use. As a reagent in the Suzuki–Miyaura coupling reaction, it may be localized to the sites of these reactions within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-(2-ethyl-4-fluorophenyl)-, typically involves the borylation of an aryl halide precursor. One common method is the palladium-catalyzed borylation of 2-ethyl-4-fluorophenyl halides using bis(pinacolato)diboron (B2pin2) as the boron source . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere.
Industrial Production Methods
On an industrial scale, the production of boronic acids often involves similar borylation reactions but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is tailored to maximize yield and minimize costs .
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-(2-ethyl-4-fluorophenyl)-, undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically under acidic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Protodeboronation: Acids such as hydrochloric acid or sulfuric acid.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Protodeboronation: The corresponding aryl compound without the boronic acid group.
Scientific Research Applications
Boronic acid, B-(2-ethyl-4-fluorophenyl)-, has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Boronic acid, B-(2-ethyl-4-fluorophenyl)-, is unique due to the presence of both an ethyl group and a fluorine atom on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in organic synthesis and materials science .
Properties
IUPAC Name |
(2-ethyl-4-fluorophenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO2/c1-2-6-5-7(10)3-4-8(6)9(11)12/h3-5,11-12H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFCZWRFHVRVLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)CC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1446716-65-9 | |
Record name | (2-ethyl-4-fluorophenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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